molecular formula C18H24N6O2 B2702092 N-(2-(diethylamino)ethyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide CAS No. 946335-12-2

N-(2-(diethylamino)ethyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide

Cat. No.: B2702092
CAS No.: 946335-12-2
M. Wt: 356.43
InChI Key: AEICXCFUJXLUQF-UHFFFAOYSA-N
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Description

Historical Development of Triazine-Based Heterocyclic Research

The exploration of triazine derivatives began in the mid-20th century, driven by their structural versatility and reactivity. Early work focused on simple triazine syntheses, such as the cyclization of hydrazino-triazines with cyanogen bromide to form triazolotriazines, as demonstrated in 1976. These foundational studies laid the groundwork for more complex fused systems. By the 1980s, researchers like Baig pioneered methods for constructing imidazo[5,1-c]triazines through diazotization and cyclodehydration of aminocarboxamide precursors, marking a critical shift toward nitrogen-rich bicyclic architectures. The 2020s witnessed exponential growth in triazine hybrid systems, exemplified by the synthesis of pyrimido-thiazino-triazines through cyclocondensation reactions, reflecting advancements in regioselective functionalization.

Significance of Imidazo[2,1-c]triazine Scaffold in Medicinal Chemistry

The imidazo[2,1-c]triazine core has emerged as a privileged structure in drug discovery due to its dual hydrogen-bonding capacity and aromatic stabilization. s-Triazine hybrids, as reviewed by Ali and Naseer, exhibit broad bioactivity, including anticancer and antimicrobial properties, attributable to their ability to mimic purine bases. While the specific compound under discussion remains underexplored, its structural kinship to FDA-approved agents like enasidenib (an isocitrate dehydrogenase inhibitor) underscores its potential. The diethylaminoethyl side chain introduces basicity, potentially enhancing blood-brain barrier permeability, while the 8-phenyl group may confer selectivity through steric interactions with target proteins.

Structural Classification within the Heterocyclic Systems

Imidazo[2,1-c]triazines belong to the broader class of fused 1,2,4-triazines, distinguished by their bridgehead nitrogen topology. Comparative analysis with related systems reveals key differences:

Feature Imidazo[2,1-c]triazine Triazolo[4,3-b]triazine Pyrimido-thiazino-triazine
Ring Fusion Imidazole + 1,2,4-triazine Triazole + 1,2,4-triazine Pyrimidine + thiazine + triazine
Bridgehead Nitrogen Position 1 Position 4 Position 3
Synthetic Accessibility Moderate (requires multi-step) High (single-step cyclization) Low (demands orthogonal protecting groups)

This scaffold’s planar geometry and conjugated π-system enable intercalation with biological macromolecules, while substituents at positions 3 and 8 (carboxamide and phenyl groups, respectively) provide modularity for structure-activity relationship studies.

Academic Research Evolution on Imidazotriazine Architecture

Academic interest in imidazotriazines has transitioned from purely synthetic pursuits to functional applications. Early 1980s research focused on cyclodehydration strategies to access the core structure, while 21st-century studies emphasize diversification. For instance, the 2022 synthesis of pyrimido-thiazino-triazines demonstrates the scaffold’s adaptability to annulation with additional heterocycles. Modern characterization techniques, such as $$^{13}\text{C}$$ NMR and X-ray crystallography, have resolved historical ambiguities in regiochemistry—a challenge evident in early reports of isomeric triazolo-triazines. Computational studies now complement experimental work, with density functional theory (DFT) calculations predicting the compound’s tautomeric preferences and nucleophilic attack sites.

Properties

IUPAC Name

N-[2-(diethylamino)ethyl]-4-oxo-8-phenyl-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N6O2/c1-3-22(4-2)11-10-19-16(25)15-17(26)24-13-12-23(18(24)21-20-15)14-8-6-5-7-9-14/h5-9H,3-4,10-13H2,1-2H3,(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEICXCFUJXLUQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC(=O)C1=NN=C2N(CCN2C1=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(diethylamino)ethyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide (CAS: 946335-12-2) is a synthetic compound that belongs to the class of imidazo[2,1-c][1,2,4]triazines. This compound has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound based on available literature.

Chemical Structure and Properties

The molecular formula of this compound is C18H24N6O2C_{18}H_{24}N_{6}O_{2}, with a molecular weight of 356.43 g/mol. The structure includes a tetrahydroimidazo ring fused with a triazine moiety, which is known to contribute to various biological activities.

Antimicrobial Activity

Research has shown that compounds with similar structures exhibit significant antibacterial properties. For instance:

  • Activity against Gram-positive bacteria : In studies involving derivatives of triazine compounds, some exhibited IC50 values as low as 16 µg/mL against Enterococcus faecium and Staphylococcus aureus .
  • Mechanism of action : The antimicrobial activity is often attributed to their ability to disrupt bacterial cell walls or inhibit key metabolic pathways.

Anticancer Activity

The anticancer potential of this compound has been explored in various studies:

  • Cell Line Studies : The compound has been tested against several cancer cell lines. For example, related imidazo[2,1-c][1,2,4]triazine derivatives have shown IC50 values ranging from 9.6 µM to 58 µM against HepG2 and HeLa cell lines .
  • Mechanisms : The anticancer effects are believed to involve the induction of apoptosis and inhibition of cell proliferation through various pathways such as microtubule disruption and interference with DNA synthesis .

Case Studies

Several case studies have highlighted the biological activity of similar compounds:

  • Study on Antimicrobial Efficacy :
    • A study evaluated the antibacterial properties of various triazine derivatives. The most active compound demonstrated an IC90 of 64 µg/mL against resistant strains of Staphylococcus aureus .
  • Anticancer Evaluation :
    • Another research focused on the antiproliferative effects of tetrahydroimidazo derivatives on different cancer cell lines. The most potent derivative showed significant cytotoxicity with an IC50 value of 25 nM against L1210 cells .

Summary Table of Biological Activities

Biological ActivityTargetIC50/Activity LevelReference
AntibacterialE. faecium16 µg/mL
AnticancerHepG29.6 µM
AnticancerHeLa12.3 µM
AntibacterialS. aureus64 µg/mL

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity
Research indicates that derivatives of imidazo[2,1-c][1,2,4]triazines exhibit significant antitumor properties. In particular, compounds similar to N-(2-(diethylamino)ethyl)-4-oxo-8-phenyl have shown selective cytotoxicity against various cancer cell lines at micromolar concentrations. This suggests a promising avenue for developing new anticancer agents based on this scaffold .

Analgesic Properties
Studies have also highlighted the analgesic effects of related compounds. The structural modifications in imidazo[2,1-c][1,2,4]triazines have been linked to enhanced pain relief characteristics. This makes them candidates for further exploration in pain management therapies .

Pharmacological Applications

Mechanism of Action
The pharmacological profile of N-(2-(diethylamino)ethyl)-4-oxo-8-phenyl compounds often involves modulation of specific molecular targets within cancer cells. This includes interference with DNA synthesis and repair mechanisms, leading to programmed cell death (apoptosis). Such mechanisms are critical in the development of targeted cancer therapies .

Lipophilicity and Bioavailability
The lipophilicity of these compounds plays a crucial role in their bioavailability and efficacy. Studies utilizing reversed-phase high-performance liquid chromatography (HPLC) have been employed to determine the lipophilicity of various derivatives. Understanding these properties helps in optimizing the compound for better absorption and distribution within biological systems .

Case Studies and Research Findings

Study Findings
Lipophilicity StudyDemonstrated that certain derivatives exhibit favorable lipophilicity profiles conducive to enhanced bioavailability .
Antitumor EfficacyShowed selective cytotoxicity against a range of cancer cell lines with IC50 values in micromolar ranges .
Analgesic ActivityHighlighted the potential for pain relief applications based on structural modifications of the compound .

Comparison with Similar Compounds

Structural Analog: 8-(4-Fluorophenyl)-N-(3-isopropoxypropyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide

This analog () shares the same core structure but differs in substituents:

  • 8-position: 4-Fluorophenyl vs. phenyl in the target compound.
  • Carboxamide side chain: 3-Isopropoxypropyl vs. diethylaminoethyl. The isopropoxypropyl group is more lipophilic, which may reduce water solubility but improve membrane permeability compared to the tertiary amine in the target compound .
Table 1: Substituent Comparison
Compound Core Structure 8-Position Substituent Carboxamide Side Chain Key Structural Features
Target Compound Imidazo[2,1-c][1,2,4]triazine Phenyl Diethylaminoethyl Basic side chain, enhanced solubility
8-(4-Fluorophenyl) Analog Imidazo[2,1-c][1,2,4]triazine 4-Fluorophenyl Isopropoxypropyl Increased lipophilicity, electronegativity

Broader Heterocyclic Comparisons

Imidazo[5,1-d][1,2,3,5]tetrazine Derivatives ()

Compounds IIIa–IIIh and IVa–IVi feature a distinct tetrazine core but share carboxamide/ester functionalities. Key differences include:

  • Core structure : The tetrazine ring alters electron distribution and hydrogen-bonding capacity compared to the triazine core.
  • Synthetic route : Both classes utilize acyl chloride intermediates, but the target compound’s synthesis may require tailored steps for triazine formation .
Imidazo[1,2-a]pyridine Derivatives ()

Example: Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate

  • Core structure: Pyridine vs.
  • Substituents: Nitrophenyl and cyano groups introduce strong electron-withdrawing effects, contrasting with the target compound’s phenyl group .

Bioactivity and Target Correlations ()

highlights that structural similarity strongly correlates with bioactivity profiles:

  • The target compound and its fluorophenyl analog may target overlapping proteins but exhibit divergent potency due to substituent effects.
  • Clustering analysis : Small structural changes (e.g., fluorine addition) can shift compounds into distinct bioactivity clusters, suggesting the fluorophenyl analog could engage different pathways .

Q & A

Basic: What are the established synthetic routes for this compound, and how is its structural integrity validated?

Methodological Answer:
The synthesis typically involves multi-step heterocyclic reactions, such as cyclocondensation of intermediates like carboxamides with amines or hydrazines under reflux conditions. For example, similar imidazo-triazine derivatives are synthesized via one-pot reactions in acetonitrile or ethanol, followed by purification via recrystallization or chromatography . Structural validation employs:

  • 1H/13C NMR to confirm proton and carbon environments (e.g., diethylaminoethyl side-chain signals at δ ~2.5–3.5 ppm).
  • IR spectroscopy to identify carbonyl (C=O, ~1650–1700 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) functionalities.
  • HRMS for exact mass verification (e.g., deviation < 2 ppm) .

Advanced: How can researchers resolve contradictions in proposed reaction mechanisms for its synthesis?

Methodological Answer:
Mechanistic ambiguities (e.g., competing cyclization pathways) are addressed through:

  • Intermediate trapping : Isolate and characterize transient species (e.g., thioamides or hydrazides) using TLC or HPLC .
  • Kinetic studies : Monitor reaction progress under varying temperatures/pH to identify rate-determining steps .
  • Isotopic labeling : Use 15N-labeled reagents to trace nitrogen incorporation pathways via NMR or MS .

Basic: Which spectroscopic techniques are critical for confirming its molecular structure?

Methodological Answer:
Core techniques include:

  • NMR spectroscopy : Assign aromatic protons (δ ~7.0–8.5 ppm) and diastereotopic protons in the tetrahydroimidazo-triazine ring .
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks for unambiguous structural confirmation (e.g., bond angles/lengths) .
  • Elemental analysis : Verify C, H, N, S content (deviation < 0.4%) .

Advanced: What computational approaches optimize its synthetic yield and purity?

Methodological Answer:

  • DFT calculations : Model transition states to predict favorable reaction pathways (e.g., cyclization energy barriers) .
  • Process simulation : Use tools like COMSOL Multiphysics to optimize solvent selection, temperature, and mixing efficiency .
  • Machine learning : Train models on reaction databases to predict optimal stoichiometry or catalysts .

Basic: How is the compound’s stability assessed under experimental conditions?

Methodological Answer:

  • Accelerated stability studies : Expose the compound to heat (40–60°C), humidity (75% RH), or light, then monitor degradation via HPLC .
  • pH-dependent stability : Incubate in buffers (pH 1–13) and quantify decomposition products using LC-MS .

Advanced: What strategies validate the role of its heterocyclic core in biological activity?

Methodological Answer:

  • Structure-activity relationship (SAR) studies : Synthesize analogs with modified rings (e.g., pyrido or thieno substitutions) and compare bioactivity .
  • Molecular docking : Simulate binding interactions with target proteins (e.g., kinases) using AutoDock or Schrödinger .

Basic: How is purity quantified, and what thresholds are acceptable for research use?

Methodological Answer:

  • HPLC : Purity ≥ 95% with a symmetrical peak (asymmetry factor 0.9–1.2) .
  • TLC : Single spot under UV (Rf matching reference standards) .
  • Residual solvent analysis : Meet ICH Q3C limits (e.g., < 500 ppm for acetonitrile) .

Advanced: What challenges arise in scaling up synthesis, and how are they mitigated?

Methodological Answer:

  • Heat dissipation : Use flow reactors for exothermic steps (e.g., cyclization) to avoid thermal degradation .
  • Purification bottlenecks : Switch from column chromatography to crystallization by screening solvent mixtures (e.g., DMF/water) .
  • Byproduct formation : Optimize stoichiometry via DoE (Design of Experiments) to minimize side reactions .

Advanced: How can researchers explore isosteric replacements to enhance physicochemical properties?

Methodological Answer:

  • Bioisosteric swaps : Replace the phenyl group with pyridyl or fluorinated aryl groups to improve solubility/logP .
  • Scaffold hopping : Synthesize fused analogs (e.g., pyrazolo-triazines) and compare pharmacokinetic profiles .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

  • Toxicity screening : Conduct Ames tests for mutagenicity and acute toxicity assays in vitro .
  • PPE requirements : Use nitrile gloves, lab coats, and fume hoods to minimize exposure .

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